Ellipticine hydrochloride

Übersicht

Beschreibung

Ellipticine (hydrochloride) is a tetracyclic alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis. It is known for its potent antineoplastic properties, primarily due to its ability to intercalate with DNA and inhibit the enzyme topoisomerase II

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The first synthesis of ellipticine was reported by Robert Burns Woodward in 1959 . The synthetic route involves the formation of the tetracyclic structure through a series of reactions, including cyclization and condensation steps. One common method involves the use of indole and hexane-2,5-dione under acidic conditions to form 1,4-dimethylcarbazole, which is then further processed to yield ellipticine .

Industrial Production Methods

Industrial production of ellipticine typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization is common to purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ellipticin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre Toxizität zu reduzieren .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt, um bestimmte funktionelle Gruppen zu reduzieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ellipticin, wie z. B. 9-Hydroxyellipticin und 9-Methoxyellipticin. Diese Derivate zeigen oft eine verbesserte biologische Aktivität und eine geringere Toxizität im Vergleich zur Ausgangssubstanz .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mechanism of Action

Ellipticine hydrochloride has demonstrated significant anticancer activity across various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits cell proliferation.

- In vitro Studies : Research indicates that this compound effectively reduces cell viability in cancer cell lines such as DU145 (prostate cancer) and others. The compound's IC50 values show a marked potency, especially when compared to other chemotherapeutic agents.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| DU145 (Prostate) | 5.0 | Significant reduction in viability |

| K1 (Malaria) | 0.5 | Comparable to chloroquine |

| Leishmania | Moderate | Limited activity |

Case Studies

- Prostate Cancer : A study demonstrated that this compound reduces the proliferation of DU145 cells significantly, with over 90% inhibition at concentrations above 20 μM .

- Malaria Treatment : In vitro assays against multidrug-resistant Plasmodium falciparum showed that this compound had an IC50 of 0.5 μM, indicating its potential as an antimalarial agent .

Antimicrobial Activity

This compound has been investigated for its antibacterial properties, particularly against multidrug-resistant strains.

Mechanism of Action

The compound exhibits antibacterial effects by targeting bacterial topoisomerases, similar to its action on human cells.

- Antibacterial Efficacy : Studies have shown that this compound is effective against Escherichia coli and Streptococcus suis, with notable improvements in survival rates in infected animal models.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli (MCR-1 positive) | 4 μg/mL | Significant reduction in bacterial load |

| Streptococcus suis | 2 μg/mL | Improved survival rate in mice |

Case Studies

- Colistin-Resistant E. coli : A study revealed that this compound significantly decreased bacterial counts in infected mice, demonstrating its potential as a treatment option against colistin-resistant infections .

- Streptococcus suis : Research indicated that this compound inhibited the hemolytic activity of suilysin, a virulence factor, thereby reducing inflammation and improving survival rates in infected subjects .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are crucial in managing infections and related complications.

Wirkmechanismus

Ellipticine exerts its effects primarily through intercalation with DNA, which disrupts the normal function of the DNA molecule. This intercalation increases the superhelical density of the DNA and inhibits the enzyme topoisomerase II, preventing the replication and transcription of DNA . Additionally, ellipticine can form covalent DNA adducts following enzymatic activation by cytochromes P450 and peroxidases, further contributing to its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Ellipticin ist unter ähnlichen Verbindungen aufgrund seiner starken DNA-Interkalations- und Topoisomerase-II-Hemmungseigenschaften einzigartig. Ähnliche Verbindungen umfassen:

9-Hydroxyellipticin: Ein Derivat mit erhöhter zytotoxischer Aktivität.

9-Methoxyellipticin: Ein weiteres Derivat mit verbesserter biologischer Aktivität.

Ellipticin zeichnet sich durch seine starke DNA-Bindungsaffinität und das Vorhandensein von Stickstoffatomen in seinem aromatischen Ring aus, die leicht protoniert werden können, wodurch seine Interkalationseigenschaften verstärkt werden .

Biologische Aktivität

Ellipticine hydrochloride (EH) is a natural alkaloid derived from the leaves of Apocynaceae plants, known for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article presents a comprehensive overview of the biological activity of EH, highlighting its anticancer, antibacterial, and anti-inflammatory properties, supported by research findings and case studies.

Anticancer Activity

Ellipticine has been extensively studied for its anticancer properties, primarily due to its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

Key Findings:

- Cell Lines Affected: EH has shown potent cytotoxic effects against various cancer cell lines, including:

- Mechanism of Action: The primary mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, leading to cell cycle arrest at the G2 phase .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.5 |

| HL-60 | 1.0 |

| CCRF-CEM | 1.5 |

| IMR-32 | 3.0 |

Antibacterial Activity

Recent studies have revealed the antibacterial potential of EH against multidrug-resistant bacteria, particularly Escherichia coli and Streptococcus suis. The compound exhibits both direct antibacterial effects and antihemolysin activity.

Key Findings:

- Mechanism of Action: EH binds to bacterial targets, disrupting cellular functions and reducing bacterial load in infected tissues. It also shows synergy when combined with colistin against colistin-resistant strains .

- In Vivo Studies: In mouse models infected with E. coli, EH treatment significantly decreased bacterial titers and improved survival rates compared to untreated controls .

Table 2: Efficacy of this compound Against Bacterial Infections

| Bacterial Strain | Treatment Outcome | Survival Rate (%) |

|---|---|---|

| Colistin-resistant E. coli | Reduced bacterial load | 80 |

| S. suis | Enhanced survival in mice | 75 |

Anti-inflammatory Properties

EH also exhibits anti-inflammatory effects by modulating immune responses. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models.

Key Findings:

- Mechanism: The compound targets the JNK/AP-1 signaling pathway, which is crucial for inflammatory responses .

- Research Evidence: Studies indicate that EH can reduce inflammation in macrophages activated by lipopolysaccharides .

Case Studies

- Colistin-resistant E. coli Infection:

- S. suis Infection:

Eigenschaften

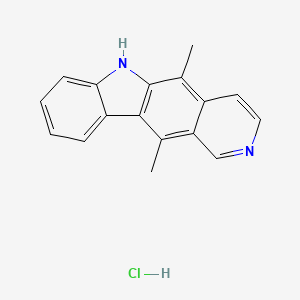

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNVARERCGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

519-23-3 (Parent) | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80187348 | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33668-12-1, 5081-48-1 | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.